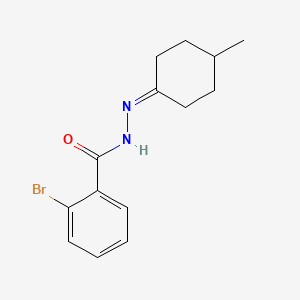
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide, also known as BHBr, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BHBr is a brominated derivative of benzohydrazide, which is a class of compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have investigated the potential use of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been found to modulate the activity of certain proteins that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies in animal models have also shown that this compound can reduce the growth of tumors, improve cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. This compound is also relatively stable and has a long shelf life, which makes it a convenient compound to work with. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide. One area of interest is the development of more potent derivatives of this compound that can exhibit even stronger biological activity. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-bromo-N'-(4-methylcyclohexylidene)benzohydrazide involves the reaction of 4-methylcyclohexanone with benzohydrazide in the presence of bromine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. The yield of this compound is reported to be around 60-70%, and the compound can be purified by recrystallization.
Propiedades
IUPAC Name |
2-bromo-N-[(4-methylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNQOHVPNOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=CC=C2Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

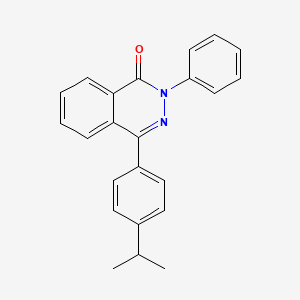
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
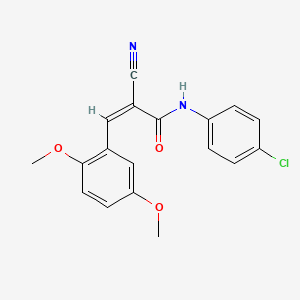
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)
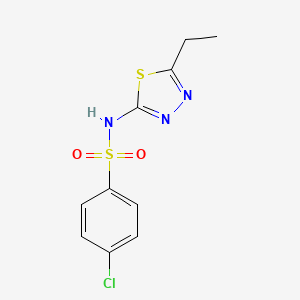
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)
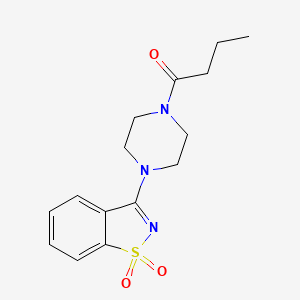
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)